(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Overview
Description
“(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate” is an organic compound with the molecular formula C17H23BO4 . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The compound can be synthesized through two substitution reactions . The reaction mixture is cooled to room temperature, diluted with water, and extracted using ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .Chemical Reactions Analysis
The compound is a significant intermediate of 1H-indazole derivatives . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.18 . Its physical properties include a density of 1.0±0.1 g/cm3, a boiling point of 236.8±42.0 °C at 760 mmHg, a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 47.4±3.0 kJ/mol, and a flash point of 97.0±27.9 °C . It also has a molar refractivity of 59.7±0.4 cm3, a polar surface area of 45 Å2, and a molar volume of 223.7±5.0 cm3 .Scientific Research Applications
Synthesis Techniques
- A study by Takagi and Yamakawa (2013) explored synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, emphasizing its effectiveness in borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
- Xu et al. (2015) developed a water-mediated Wittig–S_NAr reaction method for synthesizing related acrylates, highlighting its potential as intermediates for kinase inhibitors (Xu et al., 2015).
Structural and Physicochemical Analysis
- Huang et al. (2021) conducted a comprehensive study on the crystal structure and physicochemical properties of related boric acid ester intermediates, utilizing density functional theory (DFT) for molecular structure calculation (Huang et al., 2021).
Fluorescence Probes and Detection Applications
- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, examining the role of electron-withdrawing or electron-donating groups in these systems (Lampard et al., 2018).
Synthetic Applications in Medicinal Chemistry
- Ramachandran, Nair, and Gagare (2014) reported the synthesis of fluorophenyl cis- and trans-α-methylene-γ-butyrolactones using a similar acrylate, indicating its utility in producing pharmaceutical intermediates (Ramachandran et al., 2014).
- Irfan et al. (2021) synthesized E and Z isomeric intermediates for fluorescent and anticancer activity exploration, showcasing the potential of these compounds in cancer therapeutics (Irfan et al., 2021).
Material Science and Polymer Applications
- Fischer, Baier, and Mecking (2013) utilized similar compounds in the synthesis of luminescent nanoparticles, highlighting their application in materials science (Fischer, Baier, & Mecking, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Its hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
ethyl (E)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-6-20-15(19)11-10-13-8-7-9-14(12-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIOIMLBPXXMNT-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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